molecular formula C11H12FN5O2 B12636674 C11H12FN5O2

C11H12FN5O2

Cat. No.: B12636674
M. Wt: 265.24 g/mol
InChI Key: DTBFUIPFGCRVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview This product is a high-purity sample of the chemical compound with the molecular formula C11H12FN5O2. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical applications . Intended Application & Research Value Research Use Only (RUO) products like this one are essential tools for scientific investigation in controlled laboratory settings . They are crucial for fundamental research, including drug discovery efforts where scientists work to identify and characterize new chemical entities . This compound may be used in assay development, as a building block in synthetic chemistry, or for exploratory studies in discovery biology to better understand biological pathways. Researchers can utilize such reagents to develop new diagnostic assays and tools in a research context . Regulatory and Usage Note This product is labeled "For Research Use Only" and is not subject to the same regulatory evaluations (for accuracy, specificity, precision, etc.) as in vitro diagnostic (IVD) or medical devices . It is the responsibility of the researcher to ensure compliance with all applicable regulations and to not use this product for any clinical diagnostic procedures .

Properties

Molecular Formula

C11H12FN5O2

Molecular Weight

265.24 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H12FN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18)

InChI Key

DTBFUIPFGCRVMJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H12FN5O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Introduction of the fluorine atom: The fluorine atom is introduced using fluorinating agents such as or under controlled conditions.

    Final modifications:

Industrial Production Methods

Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C11H12FN5O2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

C11H12FN5O2: has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of C11H12FN5O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Nefazodonum (C₂₅H₃₂ClN₅O₂)

Structural Similarities and Differences :

  • Key Differences: Substituents: Lodazecar has a fluorine atom, whereas Nefazodonum substitutes with chlorine. Fluorine’s higher electronegativity and smaller atomic radius may enhance target selectivity compared to chlorine . Molecular Size: Nefazodonum (MW: 469.98 g/mol) is significantly larger than Lodazecar (MW: 265.25 g/mol), which may reduce its oral bioavailability due to poorer absorption .
Compound B: C₂₈H₃₁FN₄O

Structural Similarities and Differences :

  • Shared Features : Both compounds contain fluorine and multiple nitrogen atoms (4 in Compound B vs. 5 in Lodazecar), suggesting overlapping electronic properties.
  • Key Differences :
    • Nitrogen Count : Lodazecar’s additional nitrogen atom may enable stronger interactions with polar targets (e.g., kinases or G-protein-coupled receptors).
    • Carbon Chain Length : Compound B has a longer hydrocarbon backbone (28 carbons vs. 11), which could increase lipophilicity but reduce solubility .
    • Functional Implications : The absence of therapeutic data for Compound B limits direct functional comparisons, but its structural bulk may restrict diffusion across biological membranes compared to Lodazecar .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Parameter Lodazecar (C₁₁H₁₂FN₅O₂) Nefazodonum (C₂₅H₃₂ClN₅O₂) Compound B (C₂₈H₃₁FN₄O)
Molecular Weight (g/mol) 265.25 469.98 458.49
Halogen Substituent Fluorine Chlorine Fluorine
Nitrogen Atoms 5 5 4
Oral Bioavailability Yes (Y) Not Available Not Available
Primary Indications Antihyperlipidemic, Antirheumatic Unspecified Unspecified
Key Structural Advantage Balanced lipophilicity/solubility High molecular complexity Enhanced lipophilicity

Research Findings and Implications

  • Fluorine vs. Chlorine : Lodazecar’s fluorine atom may improve metabolic stability and target affinity compared to Nefazodonum’s chlorine, as fluorine’s electronegativity enhances electrostatic interactions without steric hindrance .
  • Molecular Size and Bioavailability : Lodazecar’s smaller size likely contributes to its oral bioavailability, whereas bulkier analogs like Nefazodonum and Compound B may face absorption challenges .

Biological Activity

The compound C11H12FN5O2, identified as 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in various fields.

This compound is hypothesized to interact with multiple biological targets due to its structural similarities with other bioactive compounds. The presence of the fluorine atom may enhance its metabolic stability and bioavailability, influencing its interaction with biological receptors and enzymes.

Biochemical Pathways:

  • Compounds similar to this compound have been shown to affect various biochemical pathways, which may include:
    • Cell signaling modulation
    • Gene expression alteration
    • Enzymatic activity regulation

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the fluorine substitution could improve its absorption and distribution within biological systems. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic resistance, potentially leading to increased therapeutic efficacy.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that similar triazole derivatives can inhibit the growth of various pathogenic microorganisms, suggesting that this compound may also possess significant antimicrobial activity.

Anticancer Potential

Research has indicated that compounds with triazole structures exhibit anticancer properties. This compound may influence cancer cell proliferation and survival through apoptosis induction or cell cycle arrest mechanisms. For example, triazole derivatives have been documented to inhibit tumor growth in several cancer models .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds related to this compound. They demonstrated significant protective effects against oxidative stress-induced cellular injury in neuronal cell lines .

Study 1: Antiviral Activity

A study on carbocyclic nucleosides, which share similar structural features with this compound, revealed promising antiviral activity against HIV-1. The L-form adenosine analog exhibited potent anti-HIV-1 activity (EC50 = 0.77 μM) without cytotoxicity, indicating a potential therapeutic application for this compound in antiviral treatments .

Study 2: Cytotoxicity Against Cancer Cells

Research on triterpenes isolated from Camellia ptilosperma showed significant cytotoxic activity against various cancer cell lines. The findings suggest that structurally related compounds like this compound could be explored further for their anticancer potential .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of pathogenic microorganisms
AnticancerInduces apoptosis and inhibits tumor growth
NeuroprotectiveProtects against oxidative stress-induced injury
AntiviralExhibits potent activity against HIV-1

Q & A

Q. What methodologies assess environmental impacts of C11_{11}H12_{12}FN5_5O2_2 degradation products?

  • Methodological Answer :
  • Ecotoxicity Assays : Use Daphnia magna or algae models to measure LC50.
  • Metabolite Profiling : Identify degradation intermediates via LC-MS/MS.
  • Lifecycle Analysis : Quantify biodegradability and bioaccumulation potential using OECD guidelines .

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